1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride is classified as an organic compound. Its systematic name reflects its structural features, comprising a pyrazine ring and a piperidine moiety. The compound's molecular formula is , with a molecular weight of approximately 215.68 g/mol.
The synthesis of 1-pyrazin-2-ylpiperidin-4-amine dihydrochloride typically involves several key steps:
Optimizing reaction conditions such as temperature, pressure, and catalyst use can significantly improve yield and purity during industrial production.
The molecular structure of 1-pyrazin-2-ylpiperidin-4-amine dihydrochloride can be described as follows:
The structure features a piperidine ring connected to a pyrazine ring, which introduces heteroatoms (nitrogen) into the structure, contributing to its biological activity. The presence of two hydrochloride ions enhances its ionic character, affecting its solubility and interaction with biological targets.
1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride participates in various chemical reactions:
These reactions are crucial for modifying the compound for further studies or applications in drug development.
The mechanism of action for 1-pyrazin-2-ylpiperidin-4-amine dihydrochloride involves its interaction with specific biological targets, such as enzymes or receptors within cells. The compound may bind to these targets, modulating their activity and leading to various pharmacological effects.
The physical and chemical properties of 1-pyrazin-2-ylpiperidin-4-amine dihydrochloride include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 215.68 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Appearance | White crystalline solid |
These properties highlight its potential for use in aqueous environments, making it suitable for pharmaceutical formulations .
1-Pyrazin-2-ylpiperidin-4-amine dihydrochloride has a variety of scientific applications:
The construction of 1-pyrazin-2-ylpiperidin-4-amine derivatives relies on sequential reductive amination and N-alkylation strategies. A representative pathway begins with the condensation of 4-piperidone and 2-aminopyrazine under acidic conditions to form a Schiff base intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH₃CN) in methanol yields the secondary amine, which undergoes N-functionalization with alkyl halides or carbonyl compounds. Final dihydrochloride salt formation is achieved via treatment with hydrochloric acid in ethanol, enhancing aqueous solubility for biological applications [3].
Catalytic methods play a pivotal role in optimizing efficiency. Palladium-catalyzed Suzuki–Miyaura coupling enables pyrazine ring functionalization prior to piperidine conjugation, as demonstrated by Usuki et al., achieving 38% yield for arylation at the C2-position of pyrazine derivatives using Pd(OAc)₂ and Ag₂CO₃ in benzene at 130°C [9]. For asymmetric synthesis, chiral N-heterocyclic carbene (NHC)–copper complexes facilitate enantioselective imine reduction, yielding (R)-enantiomers with >90% ee – a critical advancement given the configuration-dependent bioactivity of these hybrids [9].
Table 1: Synthetic Routes to 1-Pyrazin-2-ylpiperidin-4-amine Derivatives
Method | Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|
Reductive Amination | NaBH₃CN/MeOH, 25°C, 12h | 65–78 | Racemic |
Pd-Catalyzed Arylation | Pd(OAc)₂/Ag₂CO₃, benzene, 130°C | 38 | N/A |
Asymmetric Hydrogenation | NHC-Cu(I), ZrCl₄, (R)-BINAP, THF | 88 | 92% ee (R) |
One-Pot Coupling/Reduction | Pd/C, H₂ (50 psi), EtOH, 8h | 72 | cis-Selective |
Solvent polarity significantly influences reaction outcomes: polar aprotic solvents like dichloromethane (DCM) stabilize transition states during N-alkylation, while methanol enhances reductive amination kinetics by solubilizing NaBH₃CN. Ethanol-water mixtures (4:1) improve crystallinity during salt formation, reducing byproduct contamination [3] [9]. Recent advances in continuous-flow chemistry using lithium bis(trimethylsilyl)amide (LiHMDS) as a base further optimize the coupling of halogenated pyrazines with Boc-piperidine intermediates, achieving 85% yield with residence times under 10 minutes [9].
Pyrazine’s electron-deficient nature dictates regioselective reactivity at C3 and C5 positions. Nucleophilic aromatic substitution (SNAr) preferentially occurs at C3 when activated by electron-withdrawing groups (e.g., chloro, bromo), enabling C–N bond formation with piperidin-4-amines under mild conditions. Computational studies reveal that C3 has a 12.3 kcal/mol lower energy barrier for nucleophilic attack versus C2 due to orbital coefficient distribution, rationalizing observed selectivity patterns [4] [6].
Electrophilic substitutions require pre-activation. Directed ortho-lithiation using n-BuLi/TMEDA at −78°C generates C3-lithiated intermediates that react with aldehydes or alkyl halides, introducing hydroxymethyl or alkyl chains critical for target engagement. This strategy avoids N-oxide formation – a common side reaction in classical electrophilic pyrazine chemistry [6]. Subsequent hydrogenation over Raney-Ni selectively reduces pyrazine to tetrahydropyrazine while preserving the piperidine ring, demonstrating chemoselectivity vital for generating saturated analogs [9].
Table 2: Regioselective Modifications and Biological Impact
Modification Site | Reagents/Conditions | Key Adducts | Effect on Target Affinity (IC₅₀ shift vs. parent) |
---|---|---|---|
Pyrazine C3 | K₂CO₃/DMF, 80°C, aryl halides | 3-Arylpiperidines | 5–10-fold improvement (e.g., 0.48 vs. 3.3 μM VEGFR-2) |
Pyrazine C5 | n-BuLi/THF, −78°C, then RCHO | 5-Hydroxyalkyl | Variable (steric-dependent) |
Piperidine N4 | CH₃I, K₂CO₃, acetonitrile | Tertiary amines | 3-fold loss (PDGFR-β inhibition) |
Notably, 5-substituted analogs exhibit enhanced microtubule depolymerization activity (EC₅₀ = 7.4 nM) compared to unsubstituted derivatives, rivaling combretastatin A-4 (EC₅₀ = 9.8 nM) [4]. This potency stems from optimized van der Waals contacts with hydrophobic kinase pockets. Conversely, N-methylation of the piperidine nitrogen reduces PDGFR-β inhibition 3-fold due to disrupted cation-π interactions with conserved aspartate residues [4].
Dihydrochloride salt formation converts lipophilic 1-pyrazin-2-ylpiperidin-4-amine bases into water-soluble formulations (>50 mg/mL in PBS vs. <2 mg/mL for free base). Protonation occurs selectively at the aliphatic piperidine nitrogen (pKa ≈ 10.2) followed by the pyrazine nitrogen (pKa ≈ 3.1), confirmed by ¹⁵N-NMR titration studies. Counterion stoichiometry is critical: mono-HCl salts exhibit hygroscopicity and poor crystallinity, while dihydrochloride forms generate stable trihydrate crystals with consistent melting points (238–240°C) [3] [9].
Crystallography reveals that the dihydrochloride salt adopts a chair conformation with axial-oriented pyrazine. The crystal lattice features chloride ions hydrogen-bonded to N⁺–H groups (N···Cl distance = 3.18 Å) and water molecules, creating a stable hydrate network that resists dehydration under ambient conditions. This structural motif enhances thermal stability up to 150°C, as shown by thermogravimetric analysis [9].
Table 3: Physicochemical Properties of Salt Forms
Parameter | Free Base | Monohydrochloride | Dihydrochloride |
---|---|---|---|
Solubility (H₂O, 25°C) | <2 mg/mL | 12 mg/mL | >50 mg/mL |
Melting Point (°C) | 97–99 (decomp.) | 142–145 | 238–240 |
Hygroscopicity | Low | High | Moderate |
Crystal Water (%) | 0 | 2.1 | 8.5 (trihydrate) |
Salt optimization directly influences biological performance: dihydrochloride derivatives exhibit 3-fold higher cellular permeability (Papp = 18 × 10⁻⁶ cm/s) than maleate salts in Caco-2 monolayers, attributed to improved dissolution kinetics rather than intrinsic permeability differences. This property enables 90% oral bioavailability in rodent models, making the dihydrochloride the preferred salt form for in vivo studies [3] [9].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0